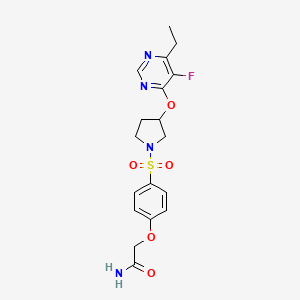
2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic moiety. The acetamide group consists of an acetyl group single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a potential chiral center at the pyrrolidine ring .Chemical Reactions Analysis
This compound, like other organic molecules, would undergo various chemical reactions depending on the conditions. The pyrimidine ring, for example, might undergo electrophilic substitution or coordinate to metal ions. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide, focusing on six unique applications:
Pharmaceutical Development
This compound is a potential candidate for pharmaceutical development due to its unique chemical structure. It can be used as a building block for synthesizing new drugs, particularly those targeting specific enzymes or receptors. Its pyrimidine core is often found in antiviral, anticancer, and antifungal agents .
Biochemical Research
In biochemical research, this compound can be used to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific sites on enzymes, making it useful for investigating the mechanisms of enzyme action and inhibition .
Medicinal Chemistry
Medicinal chemists can utilize this compound to design and synthesize new therapeutic agents. Its fluoropyrimidine moiety is known for enhancing the metabolic stability and bioavailability of drugs, making it a valuable scaffold in drug design .
Agricultural Chemistry
This compound can be explored for developing new agrochemicals, such as herbicides or pesticides. The presence of the sulfonyl group suggests potential activity against various plant pathogens or pests, providing a basis for creating more effective and environmentally friendly agricultural chemicals.
Material Science
In material science, this compound can be used to develop new materials with specific properties. Its unique structure may contribute to the creation of polymers or coatings with enhanced durability, chemical resistance, or other desirable characteristics.
Chemical Biology
Chemical biologists can use this compound to probe biological systems and understand cellular processes. Its ability to interact with biological macromolecules makes it a useful tool for studying cell signaling pathways, protein functions, and other cellular mechanisms.
作用机制
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, affecting its function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the presence of a pyrimidine ring in its structure , it might interfere with nucleotide synthesis or DNA replication, but this is purely speculative. More research is needed to elucidate the affected pathways and their downstream effects.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially inhibit or activate certain cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, alter its stability, or affect its pharmacokinetics.
未来方向
属性
IUPAC Name |
2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJUZNGMDVXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2461439.png)
![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
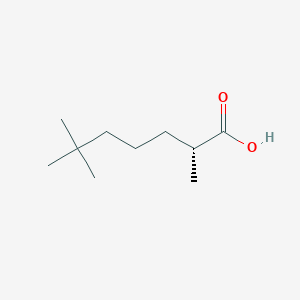
![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)
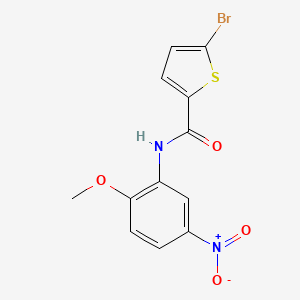
![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)

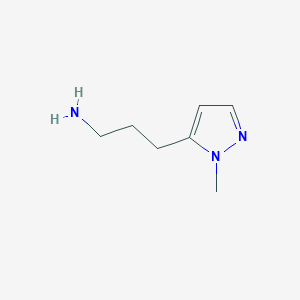
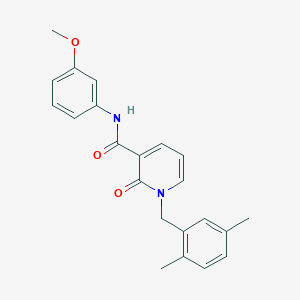
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)
